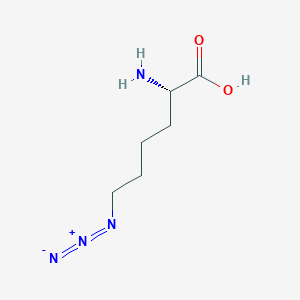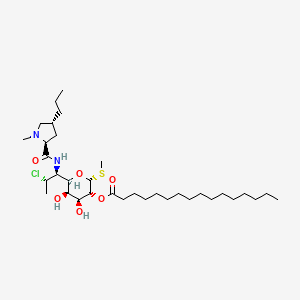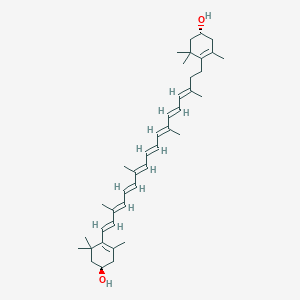
N-Desmethyl Clomipramine Hydrochloride
Overview
Description
N-Desmethyl Clomipramine Hydrochloride is a primary plasma N-desmethyl metabolite of Clomipramine . Clomipramine is a tricyclic antidepressant used to treat many conditions from major depression and panic disorder to narcolepsy and obsessive compulsion disorder (OCD) .
Molecular Structure Analysis
The molecular formula of N-Desmethyl Clomipramine Hydrochloride is C18 H21 Cl N2 . Cl H . Its molecular weight is 337.29 .Physical And Chemical Properties Analysis
The physical and chemical properties of N-Desmethyl Clomipramine Hydrochloride include a molecular formula of C18 H21 Cl N2 . Cl H and a molecular weight of 337.29 .Scientific Research Applications
Analytical Standard
“N-Desmethyl Clomipramine Hydrochloride” is used as an analytical standard in scientific research . Analytical standards are substances used to calibrate measurements in scientific research, ensuring the accuracy and reliability of results .
Drug Metabolite Studies
“N-Desmethyl Clomipramine Hydrochloride” is a primary plasma N-desmethyl metabolite of Clomipramine . As such, it is used in drug metabolite studies to understand the metabolic pathways and effects of Clomipramine .
Antidepressant Research
“N-Desmethyl Clomipramine Hydrochloride” is related to Clomipramine, which is a tricyclic antidepressant . Therefore, it is used in research related to antidepressants and their mechanisms of action .
Forensic Applications
“N-Desmethyl Clomipramine Hydrochloride” is used in forensic applications, particularly in the detection and analysis of Clomipramine and its metabolites .
Mechanism of Action
Target of Action
N-Desmethyl Clomipramine Hydrochloride is a primary plasma metabolite of Clomipramine . Clomipramine is a tricyclic antidepressant (TCA) that primarily targets the serotonin and norepinephrine reuptake transporters . It is a potent inhibitor of serotonin and norepinephrine reuptake . The active main metabolite, desmethylclomipramine, acts preferably as an inhibitor of noradrenaline reuptake .
Mode of Action
The compound interacts with its targets by inhibiting the reuptake of serotonin and norepinephrine, thereby increasing the concentration of these neurotransmitters in the synaptic cleft . This leads to enhanced neurotransmission. Tertiary amine TCAs, such as clomipramine, are more potent inhibitors of serotonin reuptake than secondary amine TCAs .
Biochemical Pathways
The inhibition of serotonin and norepinephrine reuptake leads to an overall increase in serotonergic and noradrenergic neurotransmission . This can affect various biochemical pathways, particularly those involved in mood regulation. Chronic use of TCAs also down-regulates cerebral cortical β-adrenergic receptors and sensitizes post-synaptic serotonergic receptors .
Pharmacokinetics
Clomipramine is rapidly absorbed from the gastrointestinal tract and is demethylated in the liver to its primary active metabolite, desmethylclomipramine . The pharmacokinetics of clomipramine and desmethylclomipramine may be capacity-limited, displaying nonlinear characteristics . With multiple dosing, plasma concentrations of desmethylclomipramine are greater than clomipramine .
Result of Action
The increased serotonergic and noradrenergic neurotransmission resulting from the inhibition of reuptake can have various effects at the molecular and cellular levels. In depressed individuals, clomipramine exerts a positive effect on mood .
Safety and Hazards
When handling N-Desmethyl Clomipramine Hydrochloride, it is recommended to wear personal protective equipment/face protection, ensure adequate ventilation, avoid ingestion and inhalation, and avoid dust formation . It should not get in eyes, on skin, or on clothing .
Relevant Papers One relevant paper discusses the measurement of clomipramine, N-desmethyl-clomipramine, imipramine, and dehydroimipramine in biological fluids by selective ion monitoring, and the pharmacokinetics of clomipramine . Another paper discusses the interconversion from N-Desmethyl Clomipramine to Clomipramine and its active metabolite .
properties
IUPAC Name |
3-(2-chloro-5,6-dihydrobenzo[b][1]benzazepin-11-yl)-N-methylpropan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21ClN2.ClH/c1-20-11-4-12-21-17-6-3-2-5-14(17)7-8-15-9-10-16(19)13-18(15)21;/h2-3,5-6,9-10,13,20H,4,7-8,11-12H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMDDAZOLOSKTKZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCCN1C2=CC=CC=C2CCC3=C1C=C(C=C3)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Desmethyl Clomipramine Hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![[(10R,11S,12S,14R,16S,20S,21R,22S,24E)-20-[(2S,3S,7E,9S,10E)-11-[formyl(methyl)amino]-2-methoxy-3,7,9-trimethyl-6-oxoundeca-7,10-dienyl]-12-hydroxy-10,22-dimethoxy-11,14,21-trimethyl-18-oxo-3,7,19,27-tetraoxa-29,30,31-triazatetracyclo[24.2.1.12,5.16,9]hentriaconta-1(28),2(31),4,6(30),8,24,26(29)-heptaen-16-yl] carbamate](/img/structure/B1258069.png)



![(2S)-2-[[(3S,6S,9S,12S,15S)-3-benzyl-6-(1H-indol-3-ylmethyl)-9-isobutyl-7-methyl-2,5,8,11,14-pentaoxo-12-sec-butyl-1,4,7,10,13-pentazacyclononadec-15-yl]carbamoylamino]-3-methyl-pentanoic acid](/img/structure/B1258075.png)
![(3S)-3-[(2S)-2-amino-4-hydroxy-3-oxobutyl]pyrrolidin-2-one](/img/structure/B1258076.png)





